molecular formula C22H25N3O3 B11592727 Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate

Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate

Cat. No.: B11592727
M. Wt: 379.5 g/mol
InChI Key: ZTWJNMWUOIVFDP-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the synthesis and bioactivities research . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate, can be achieved through various methods. One common method involves the reaction of anthranilamide with ethyl oxalate . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and environmentally benign catalysts is common in industrial settings to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pentyloxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 4-(4-pentoxyanilino)quinazoline-2-carboxylate

InChI

InChI=1S/C22H25N3O3/c1-3-5-8-15-28-17-13-11-16(12-14-17)23-20-18-9-6-7-10-19(18)24-21(25-20)22(26)27-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,23,24,25)

InChI Key

ZTWJNMWUOIVFDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

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